![molecular formula C26H27FN4O2 B368572 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N,N-dipr op-2-enylacetamide CAS No. 943100-83-2](/img/structure/B368572.png)
2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N,N-dipr op-2-enylacetamide
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Description
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Chemical Reactions Analysis
In protic solvents, the nitrogen atom in the C═N group of 2-fluorodeschlorohydroxylimine underwent a protonation reaction . Thereafter, the traces of water present in protic solvents promoted the hydrolysis of the protonated imine, and a carbon cation was obtained following the loss of methylamine .Safety and Hazards
Future Directions
The inventors of this compound claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there is ongoing research into the potential applications of this compound.
properties
IUPAC Name |
2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-3-13-29(14-4-2)25(33)18-31-23-8-6-5-7-22(23)28-26(31)20-15-24(32)30(17-20)16-19-9-11-21(27)12-10-19/h3-12,20H,1-2,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNUHLVEOJESN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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